4,4-Difluoro-1-phenylbutane-1,3-dione (also known as 4,4-difluoro-dibenzoylmethane) is a synthetic organic compound belonging to the class of 1,3-diketones. It is a white crystalline solid at room temperature []. There is no known natural source for this compound, and its significance lies primarily in its use as a building block in organic synthesis.
The key feature of 4,4-difluoro-1-phenylbutane-1,3-dione's structure is the presence of two carbonyl groups (C=O) connected by a four-carbon chain. The phenyl group (C6H5) is attached to the first carbon atom of the chain. The two fluorine atoms are positioned on the fourth carbon, next to the carbonyl group. This structure gives the molecule a polar character due to the electronegative oxygen atoms in the carbonyl groups and the fluorine atoms [].
4,4-Difluoro-1-phenylbutane-1,3-dione is a versatile building block used in various organic syntheses. Some notable reactions include:
One reported application of 4,4-Difluoro-1-phenylbutane-1,3-dione is in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents. These ketoimines are a class of organic compounds with potential applications in medicinal chemistry [1]. The synthesis involves a Schiff base condensation reaction between the difluorodibenzoylmethane and a suitable trifluoromethyl-containing amine [1].
[1] Sigma-Aldrich product page for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione ()
Another area of research involving 4,4-Difluoro-1-phenylbutane-1,3-dione is its use in the complexation of lanthanide metals. The compound has been used in:
Irritant